molecular formula C5H8ClNO2S B2574614 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2225142-06-1

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride

Cat. No. B2574614
CAS RN: 2225142-06-1
M. Wt: 181.63
InChI Key: WYBZTBKKUCUGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO2S and a molecular weight of 181.64 . It is a valuable saturated bicyclic structure that is increasingly being incorporated in newly developed bio-active compounds .


Synthesis Analysis

The synthesis of 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .


Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is 1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2 .

Scientific Research Applications

Reagent in Organic Synthesis

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride has been identified as a valuable reagent in the synthesis of diverse organic compounds. It has been utilized for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation, and chlorination reactions. This compound plays a critical role in enabling electrophilic chlorination, which is pivotal in enantioselective chlorination processes. Its utility stems from its ability to react under reductive conditions, contrasting with the oxidative conditions required by some other reagents (Chachignon, Guyon, & Cahard, 2017).

Development of Pharmaceutical Compounds

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride has also found applications in the development of pharmaceutical compounds, particularly through its involvement in synthesizing N-sulfonylamino azinones. These compounds have exhibited a broad range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. A notable advancement is the development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, showing promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Safety and Toxicology

Environmental and toxicological studies have also been conducted on compounds related to 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride. Research focusing on alternatives to per- and polyfluoroalkyl substances (PFASs) includes evaluating the environmental fate, effects, and potential toxicity of new fluorinated alternatives. These studies are crucial for assessing the environmental impact and safety of such compounds, guiding the development of safer, more sustainable chemical processes and materials (Wang et al., 2019).

Safety And Hazards

The safety information signal word for 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is "Danger" .

Future Directions

Bicyclo[2.1.1]hexanes, including 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride, are playing an increasingly important role in the development of bio-active compounds, while still being underexplored from a synthetic accessibility point of view . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBZTBKKUCUGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1N(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.